2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone
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Overview
Description
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone is a heterocyclic organic compound . It has been identified as a low-molecular-weight pigment formed by the Maillard reaction . This compound has been found in soy sauce and contributes to its color, although its contribution to the total color of soy sauce is very low .
Synthesis Analysis
The formation of this compound has been studied during the fermentation of soy sauce and in model systems . Although it was formed from cysteine and glucose, it was formed more from cystine and fructose in the model system .Chemical Reactions Analysis
The formation of this compound is a result of the Maillard reaction . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar. The compound has been found in various kinds of soy sauce and miso as well as in some brown foods and beverages such as roasted bread and beer .Scientific Research Applications
Role in Food and Fruit Flavors
The compound is a vital flavorant in certain Nordic berries, mangoes, strawberries, and other fruits. It is synthesized from 4-hydroxy-2,5-dimethyl-3(2H)-furanone through enzymatic methylation. Mesifurane's significance in the food, beverage, and cosmetic industries is evident from its global sales, highlighting its critical role in providing a distinctive flavor to various products. Its discovery and characterization have added valuable insights into the flavor profiles of different fruits and berries (Kallio, 2018).
Solubility and Thermodynamic Properties
The solubility and thermodynamic behavior of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents have been studied to understand its behavior in various mediums. The solubility in pure solvents and binary solvent systems over a range of temperatures was determined, revealing its solubility characteristics and thermodynamic properties. Such studies are crucial for extending the application range of this compound in different industries (Xu et al., 2016).
properties
IUPAC Name |
2,4-dihydroxy-2,5-dimethylfuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUMWVEWMCMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(O1)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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